molecular formula C15H11N B075606 4-Cyanostilbene CAS No. 1552-58-5

4-Cyanostilbene

Cat. No. B075606
CAS RN: 1552-58-5
M. Wt: 205.25 g/mol
InChI Key: WQUHPLQCUQJSQW-VOTSOKGWSA-N
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Patent
US04335055

Procedure details

The procedure described in Example 1 is followed, except that 16.55 g (0.1 mol) of 4-cyanobenzoyl chloride, 13.02 g (0.125 mol) of styrene, 35.37 g (0.1 mol) of tri-n-octylamine, 50 ml of ethyl butyrate as the solvent and 0.0575 g (0.0001 mol) of bis-(dibenzylideneacetone)-palladium(O) are used. After a reaction time of 2 hours at 100° C., 5.5 g (0.0268 mol) of 4-cyanostilbene, corresponding to a yield of 26.8% of theory, are obtained; melting point 119° C.
Quantity
16.55 g
Type
reactant
Reaction Step One
Quantity
13.02 g
Type
reactant
Reaction Step Two
Quantity
35.37 g
Type
reactant
Reaction Step Three
[Compound]
Name
bis-(dibenzylideneacetone)-palladium(O)
Quantity
0.0575 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
26.8%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=O)=[CH:5][CH:4]=1)#[N:2].C=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(N(CCCCCCCC)CCCCCCCC)CCCCCCC>C(OCC)(=O)CCC>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([CH:7]=[CH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
16.55 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
13.02 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
35.37 g
Type
reactant
Smiles
C(CCCCCCC)N(CCCCCCCC)CCCCCCCC
Step Four
Name
bis-(dibenzylideneacetone)-palladium(O)
Quantity
0.0575 g
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0268 mol
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 26.8%
YIELD: CALCULATEDPERCENTYIELD 26.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04335055

Procedure details

The procedure described in Example 1 is followed, except that 16.55 g (0.1 mol) of 4-cyanobenzoyl chloride, 13.02 g (0.125 mol) of styrene, 35.37 g (0.1 mol) of tri-n-octylamine, 50 ml of ethyl butyrate as the solvent and 0.0575 g (0.0001 mol) of bis-(dibenzylideneacetone)-palladium(O) are used. After a reaction time of 2 hours at 100° C., 5.5 g (0.0268 mol) of 4-cyanostilbene, corresponding to a yield of 26.8% of theory, are obtained; melting point 119° C.
Quantity
16.55 g
Type
reactant
Reaction Step One
Quantity
13.02 g
Type
reactant
Reaction Step Two
Quantity
35.37 g
Type
reactant
Reaction Step Three
[Compound]
Name
bis-(dibenzylideneacetone)-palladium(O)
Quantity
0.0575 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
26.8%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=O)=[CH:5][CH:4]=1)#[N:2].C=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(N(CCCCCCCC)CCCCCCCC)CCCCCCC>C(OCC)(=O)CCC>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([CH:7]=[CH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
16.55 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
13.02 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
35.37 g
Type
reactant
Smiles
C(CCCCCCC)N(CCCCCCCC)CCCCCCCC
Step Four
Name
bis-(dibenzylideneacetone)-palladium(O)
Quantity
0.0575 g
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0268 mol
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 26.8%
YIELD: CALCULATEDPERCENTYIELD 26.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.